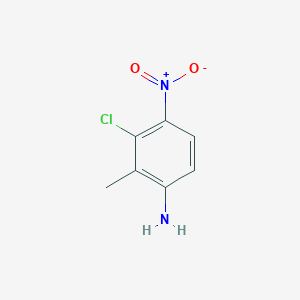

3-Chloro-2-methyl-4-nitroaniline

Übersicht

Beschreibung

3-Chloro-2-methyl-4-nitroaniline: is an organic compound with the molecular formula C₇H₇ClN₂O₂. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in various chemical and industrial applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-4-nitroaniline typically involves the nitration of 3-chloro-2-methylaniline. The process can be summarized as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The process involves:

Large-scale Reactors: Use of large reactors with precise temperature control to ensure consistent product quality.

Continuous Flow Systems: Implementation of continuous flow systems to enhance efficiency and yield.

Purification: The crude product is purified through crystallization or distillation to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Reduction: 3-Chloro-2-methyl-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 3-Chloro-2-methyl-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-methyl-4-nitroaniline is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-methyl-4-nitroaniline depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-nitroaniline: Lacks the methyl group, which affects its reactivity and physical properties.

2-Methyl-4-nitroaniline: Lacks the chlorine atom, resulting in different chemical behavior.

4-Chloro-2-nitroaniline: The positions of the substituents are different, leading to variations in reactivity and applications.

Uniqueness

3-Chloro-2-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it particularly valuable in certain synthetic pathways and industrial applications where other similar compounds may not be as effective.

Biologische Aktivität

3-Chloro-2-methyl-4-nitroaniline (C₇H₇ClN₂O₂) is an organic compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, including mechanisms of action, toxicity, and metabolic pathways, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzene ring. Its structural formula is shown below:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The nitro group in particular can undergo reduction to form reactive intermediates that may interact with DNA and proteins, potentially leading to mutagenic effects.

Toxicological Studies

- Acute Toxicity : Studies indicate that this compound is toxic upon inhalation, skin contact, or ingestion. It poses risks such as cyanosis due to oxygen deficiency in blood when absorbed through the skin .

- Chronic Effects : Long-term exposure may result in cumulative effects, especially on aquatic organisms, indicating potential environmental hazards .

- Mutagenicity : Research has suggested that the compound may exhibit mutagenic properties due to the formation of nitroso and hydroxylamine derivatives during metabolic processes. These metabolites can cause oxidative damage to DNA .

Metabolic Pathways

The metabolism of this compound involves several key steps:

- Reduction : The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.

- Formation of Metabolites : The reduction process generates several metabolites, including 4-chloro-1,2-phenylenediamine, which has been identified as a potential carcinogen .

- Excretion : Metabolites are primarily excreted through urine, with studies showing rapid clearance from biological systems .

Case Study 1: Toxicokinetics in Rats

A study conducted on rats demonstrated that this compound was rapidly absorbed and metabolized after oral administration. Within 15 minutes post-administration, significant concentrations were detected in blood and organs such as the liver and kidneys. Over 95% of the compound was cleared within one hour, suggesting low bioaccumulation potential .

Case Study 2: In Vitro Mutagenicity Testing

In vitro assays using Chinese hamster ovary (CHO) cells showed that this compound exhibited mutagenic activity at certain concentrations. Positive results were obtained in sister chromatid exchange assays, indicating potential genotoxic effects .

Table 1: Toxicological Profile of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ |

| Acute Toxicity (LD50) | Varies by route (inhalation, skin contact) |

| Mutagenicity | Positive in CHO cells |

| Environmental Impact | Toxic to aquatic organisms |

Table 2: Metabolic Pathways of this compound

| Step | Process | Product/Metabolite |

|---|---|---|

| Step 1 | Reduction | Amino derivatives |

| Step 2 | Formation of reactive intermediates | Hydroxylamine derivatives |

| Step 3 | Excretion | Sulfate conjugates in urine |

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKBXITZBLAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513789 | |

| Record name | 3-Chloro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64863-10-1 | |

| Record name | 3-Chloro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.